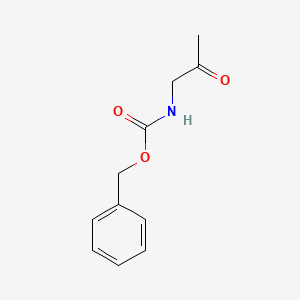

Benzyl (2-Oxopropyl)carbamate

Description

Significance of Carbamate (B1207046) and Ketone Functionalities in Organic Synthesis and Molecular Design

The carbamate and ketone moieties are cornerstones of modern organic chemistry. Carbamates are formally derived from the unstable carbamic acid. wikipedia.org The carbamate functional group, particularly the carboxybenzyl (Cbz or Z) group found in Benzyl (B1604629) (2-Oxopropyl)carbamate, is one of the most popular choices for protecting amines. masterorganicchemistry.com This is due to its ability to render the amine nitrogen relatively non-nucleophilic, its stability under a wide variety of reaction conditions, and the fact that it can be readily installed and subsequently removed without affecting other sensitive groups, such as amides. masterorganicchemistry.com The stability of carbamates and their ability to act as hydrogen bond donors and acceptors also make them valuable components in medicinal chemistry, where they are often used as stable surrogates for peptide bonds. nih.govacs.org

The ketone functional group is equally vital, serving as a versatile electrophilic site for a vast array of carbon-carbon bond-forming reactions. Its reactivity allows for nucleophilic additions, alpha-functionalization via its enol or enolate form, and participation in condensation reactions, making it a central hub for molecular elaboration.

Strategic Importance of Benzyl (2-Oxopropyl)carbamate as a Synthetic Intermediate and Building Block

The strategic importance of this compound lies in its bifunctional nature, combining a protected amine with a reactive ketone. This structure makes it an ideal building block for synthesizing more complex molecules, particularly those with biological relevance. N-protected γ-amino β-keto esters, a closely related class of compounds, are recognized as highly versatile intermediates for producing biologically significant molecules like statins, ketomethylene dipeptide isosteres, and various receptor antagonists. rsc.org By analogy, this compound serves as a key precursor to N-protected β-amino ketones and related structures, which are difficult to synthesize through other methods. acs.org The presence of the Cbz protecting group allows for selective reactions at the ketone center, with the amine functionality being revealed at a later, strategic point in a synthetic sequence.

Historical Development and Evolution of Synthetic Methodologies for N-Protected β-Keto Compounds

The synthesis of N-protected β-keto compounds has evolved significantly over the years. Early methods often relied on the Claisen ester-type condensation of activated carboxylic acids with lithium or magnesium enolates of alkyl acetates. rsc.org Another major approach has been the acylation of amide enolates. nih.govbeilstein-journals.org However, generating enolates from primary and secondary amides can be challenging, necessitating either double deprotonation or the use of masking groups. nih.govbeilstein-journals.org

More recent advancements have focused on developing milder and more direct routes. For instance, transition metal salt-catalyzed direct three-component Mannich reactions have been developed, reacting aldehydes, ketones, and carbamates to generate N-protected β-aryl-β-amino ketones. acs.org Another innovative method involves a tin(II) chloride-facilitated coupling of N-protected amino aldehydes with ethyl diazoacetate, which proceeds through a semipinacol rearrangement. rsc.orgrsc.org This reaction is notably mild and compatible with common amine protecting groups, including the Boc, Fmoc, and Cbz groups. rsc.orgrsc.org The development of domino reactions, such as the aminoacylation and subsequent fragmentation of β-enamino amides, has also provided an effective pathway to functionalized β-keto amides bearing a protected amino group. nih.govbeilstein-journals.org

Table 2: Overview of Synthetic Methods for N-Protected β-Keto Analogs

| Method | Description | Key Features |

|---|---|---|

| Claisen-type Condensation | Condensation of an activated N-protected amino acid with an ester enolate. rsc.org | A classical and widely used method. |

| Amide Enolate Acylation | Acylation of pre-formed amide enolates or their synthetic equivalents. nih.govbeilstein-journals.org | Effective but can be challenging for primary/secondary amides. nih.govbeilstein-journals.org |

| Mannich-type Reactions | A three-component reaction involving an aldehyde, a ketone, and a carbamate, often catalyzed by a transition metal salt. acs.org | Provides direct access to N-protected β-amino ketones. acs.org |

| Semipinacol Rearrangement | Tin(II) chloride-assisted reaction of an N-protected amino aldehyde with ethyl diazoacetate. rsc.orgrsc.org | Mild, rapid, and compatible with various protecting groups (Boc, Fmoc, Cbz). rsc.orgrsc.org |

| Domino Fragmentation | C-acylation of β-enamino amides with N-protected amino acids followed by a domino fragmentation. nih.govbeilstein-journals.org | Yields functionalized β-keto amides. nih.gov |

Current Research Landscape and Underexplored Aspects of this compound Chemistry

The current research landscape is more focused on the broader class of N-protected β-keto compounds rather than specifically on this compound. A significant portion of research is dedicated to the development of novel, efficient, and stereoselective synthetic methodologies. acs.orgrsc.org There is also substantial interest in utilizing these building blocks for the synthesis of complex heterocyclic systems and as precursors to biologically active substances. nih.govbeilstein-journals.org

However, the specific chemistry of this compound remains relatively underexplored. While its role as a synthetic intermediate can be inferred from the chemistry of related compounds, there is a lack of dedicated studies exploring its unique reactivity profile. The interplay between the Cbz-protected amine and the ketone, and how this influences its participation in various transformations, has not been systematically investigated. Furthermore, its application in areas beyond traditional peptide-like structures, such as in materials science or organocatalysis, is an open field.

Research Gaps and Objectives of Comprehensive Investigation into this compound

The primary research gap is the scarcity of focused studies on this compound itself. This leads to several objectives for a comprehensive investigation:

Systematic Reactivity Profiling: A thorough investigation into the reactivity of the ketone moiety in the presence of the Cbz-protected amine is needed. This would involve exploring a wide range of reactions, including aldol (B89426) additions, Michael additions, and reductive aminations, to map out its synthetic potential.

Development of Novel Synthetic Applications: Research should aim to utilize this compound as a key building block in the total synthesis of novel, biologically relevant molecules. This could include the development of new scaffolds for drug discovery.

Exploration of Catalytic Potential: Investigating whether the compound or its derivatives can act as ligands for metal catalysts or as organocatalysts themselves would be a novel research direction.

Physicochemical Characterization: While basic properties are known, a more in-depth analysis of its conformational preferences and solid-state structure could provide valuable insights for its application in molecular design. acs.org

By addressing these gaps, the scientific community can fully harness the synthetic potential of this compound, elevating it from a simple intermediate to a well-understood and versatile tool in organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

benzyl N-(2-oxopropyl)carbamate |

InChI |

InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |

InChI Key |

GVRXLHLFAABVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes to Benzyl 2 Oxopropyl Carbamate and Its Analogues

Conventional Multistep Chemical Syntheses of Benzyl (B1604629) (2-Oxopropyl)carbamate

Traditional approaches to the synthesis of Benzyl (2-oxopropyl)carbamate often involve a sequence of well-established chemical reactions. These multistep syntheses allow for the careful construction of the target molecule from readily available starting materials.

Palladium-Catalyzed Carbonylation Approaches for Carbamate (B1207046) Formation

A plausible palladium-catalyzed approach could involve the carbonylation of a suitable precursor, as outlined in the following conceptual scheme:

Conceptual Palladium-Catalyzed Carbonylation Route

| Starting Material | Reagents | Intermediate | Product |

| A suitable amine precursor | CO, Benzyl alcohol, Pd catalyst, Oxidant | Palladium-carbamate complex | This compound |

Strategic Use of Protecting Group Chemistry for Ketone Precursors

The synthesis of β-keto carbamates like this compound often necessitates the use of protecting groups to mask reactive functionalities. The ketone group in a precursor can be protected as an acetal (B89532) or ketal to prevent unwanted side reactions during the introduction of the carbamate moiety. For instance, a protected form of aminoacetone could be reacted with benzyl chloroformate to form the carbamate, followed by deprotection of the ketone to yield the final product. The choice of protecting group is critical and must be stable to the reaction conditions used for carbamate formation and readily cleavable without affecting the newly formed carbamate linkage.

Oxidative Transformations of Secondary Alcohols to the 2-Oxopropyl Moiety

An alternative strategy involves the oxidation of a secondary alcohol precursor. For example, N-benzyloxycarbonyl-2-aminopropan-1-ol can be oxidized to yield this compound. A variety of oxidizing agents can be employed for this transformation, including Swern oxidation, Dess-Martin periodinane, or chromium-based reagents. The selection of the oxidant is crucial to ensure selective oxidation of the secondary alcohol without affecting the carbamate functionality. Chemo-enzymatic methods, utilizing enzymes like alcohol oxidases, also present a green and selective alternative for such transformations. nottingham.ac.ukfrontiersin.orgnih.gov

Examples of Oxidative Transformations for Analogous Compounds

| Precursor | Oxidizing Agent/Method | Product | Reference |

| N-Cbz-aminoalcohols | Mesylation followed by treatment with LiN3 and reduction | N-Cbz-diamines | acs.org |

| Isosafrole | Lipase-catalyzed epoxidation and hydrolysis | Diol | frontiersin.orgnih.gov |

| Diols | Microbial oxidation (e.g., Dietzia sp.) | Hydroxy ketones | frontiersin.orgnih.gov |

Reductive Amination Strategies for Carbamate Precursors

Reductive amination is a widely used method for the synthesis of amines and can be adapted for the preparation of precursors to this compound. d-nb.info This approach could involve the reaction of a pyruvate (B1213749) derivative with benzylamine, followed by reduction of the resulting imine and subsequent protection of the amine as a benzyl carbamate. chemeducator.org Alternatively, a protected aminoacetone could be reductively aminated with a suitable amine, followed by further synthetic manipulations. The choice of reducing agent is critical for the success of this strategy, with reagents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being commonly employed due to their selectivity for imines over ketones. chemeducator.org

Expedited and High-Yielding Synthetic Protocols for this compound

One-Pot Reaction Sequences and Cascade Reactions

One-pot syntheses of β-amino ketones and their carbamate-protected derivatives have been reported, offering a more direct route to compounds structurally related to this compound. researchgate.netnih.gov A notable example is the three-component Mannich-type reaction of an aldehyde, a ketone, and a carbamate. researchgate.net For the synthesis of this compound, a one-pot reaction could conceptually involve the condensation of a suitable aldehyde, a ketone precursor, and benzyl carbamate in the presence of a catalyst.

Reported One-Pot Syntheses of Analogous β-Carbamato Ketones

| Aldehyde | Ketone | Carbamate | Catalyst | Product | Yield | Reference |

| Aromatic Aldehydes | Acetophenones | Acetyl Chloride/Acetonitrile | Boric Acid | β-acetamido ketones | Good to Excellent | nih.gov |

| Aldehydes | Ketones | Benzyl Carbamate | (Bromodimethyl)sulfonium bromide | Cbz-protected β-amino ketones | High | researchgate.net |

These expedited methods offer significant advantages in terms of operational simplicity and efficiency for accessing β-keto carbamates.

Microwave-Assisted Synthesis and Flow Chemistry Approaches

Modern synthetic methods offer significant advantages over traditional techniques, including reduced reaction times, increased yields, and enhanced safety profiles. Microwave-assisted organic synthesis (MAOS) and flow chemistry are at the forefront of these advancements.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. udayton.edu In the context of carbamate synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes while maintaining good to excellent yields. nih.gov This technique is particularly beneficial for the benzylation of various substrates. nih.gov For instance, the synthesis of quinoxaline (B1680401) derivatives, which can be analogous to certain carbamate structures, has been effectively achieved using microwave methodology, often eliminating the need for expensive and harmful solvents. udayton.edu The process typically involves heating the reaction mixture in a sealed vessel within a microwave reactor, allowing for rapid and uniform heating. udayton.edu

Flow Chemistry Approaches:

Flow chemistry, where reactants are continuously pumped through a reactor, provides a safe, precise, and efficient means of synthesizing chemical compounds. chemanager-online.com This methodology is highly scalable, allowing for a smooth transition from laboratory-scale pilot projects to industrial manufacturing. chemanager-online.com Automated flow systems are particularly adept at rapidly synthesizing compound libraries, which is advantageous in the early stages of drug discovery. chemanager-online.com

A continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce a series of valuable Cbz-carbamate products. nih.gov In this system, an isocyanate intermediate is generated and immediately trapped with benzyl alcohol to form the desired carbamate. nih.gov In-line purification using scavenger columns facilitates the removal of byproducts and unreacted reagents, yielding the carbamate product in high purity. nih.gov This integration of reaction and purification steps into a continuous flow system exemplifies the efficiency and control offered by this technology. durham.ac.uk

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. core.ac.uk This is particularly relevant in carbamate synthesis, which has traditionally involved toxic reagents like phosgene. tubitak.gov.tr

Solvent-Free Synthesis:

A significant advancement in green chemistry is the development of solvent-free reaction conditions. rsc.org One such method involves "grindstone chemistry," where solid reactants are ground together, with the necessary activation energy provided by friction. arkat-usa.org This technique has been successfully applied to the synthesis of primary carbamates from various alcohols using sodium cyanate (B1221674) and silica (B1680970) sulfuric acid, a solid acid catalyst. arkat-usa.org The reactions are often performed at room temperature, resulting in high yields and purity without the need for toxic solvents or complex purification methods. tubitak.gov.trarkat-usa.org

Water as a Solvent:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, methods have been developed for carbamate synthesis in aqueous media. For instance, the acylation of primary amines with chloroformates can be carried out in a water-tetrahydrofuran solution. nih.gov Another approach involves a one-pot reaction of a carbonylimidazolide with a nucleophile in water, which allows for the precipitation of the pure product. organic-chemistry.org The use of deep eutectic solvents (DES), which are mixtures of urea (B33335) and other compounds like erbium trichloride, also presents an environmentally friendly reaction medium for the synthesis of cellulose (B213188) carbamate, where water can play a crucial role in the reaction mechanism. bohrium.com

Enantioselective Synthesis of Chiral Derivatives and Stereoisomers of this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. The following sections detail methods for achieving enantioselectivity in the synthesis of chiral derivatives of this compound.

Asymmetric Catalysis in the Formation of Chiral β-Keto Carbamates

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. This approach has been applied to the synthesis of various chiral molecules. For instance, copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines provides access to axially chiral carbamates with high enantioselectivity. rsc.org

In the context of β-keto esters, which are structurally related to β-keto carbamates, asymmetric alkylation has been achieved using phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts. acs.org Furthermore, the combination of photoredox and copper catalysis has enabled the highly enantioselective oxidation of benzylic C-H bonds in arylalkanes to form chiral esters. chemrxiv.org Dual catalytic systems, such as combining a chiral nickel Lewis acid catalyst and an organic photocatalyst, have been used for the asymmetric [3 + 2] photocycloaddition of β-keto esters with vinyl azides. acs.org

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is a powerful tool for achieving high levels of stereocontrol. numberanalytics.com

Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.org They have been successfully employed in the asymmetric alkylation of enolates and in stereoselective aldol (B89426) reactions. wikipedia.org For example, the conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, is an effective method for synthesizing optically active heterocycles. nih.gov The choice of the chiral auxiliary, reaction conditions, and substrate structure are all critical factors that influence the stereochemical outcome. numberanalytics.com

Enantioselective Oxidation of Precursor Alcohols

The enantioselective oxidation of racemic secondary alcohols is a key method for obtaining optically pure alcohols and ketones. This kinetic resolution process relies on a chiral catalyst that preferentially oxidizes one enantiomer of the alcohol, leaving the other enantiomer enriched.

Chiral nitroxyl (B88944) radicals, such as those derived from azabicyclo compounds, have been used as catalysts for the enantioselective oxidation of secondary alcohols, with bleach serving as the bulk oxidant. mdma.ch This system has proven to be both rapid and chemically efficient. mdma.ch Similarly, chiral Mn(III)-salen complexes have been shown to be effective catalysts for the enantioselective oxidation of a variety of secondary alcohols, including benzylic alcohols, using N-bromosuccinimide as the oxidant. rsc.org The mechanism of these oxidations often involves the formation of a high-valent metal-oxo or N-oxoammonium species that acts as the active oxidant. mdma.chnih.gov

Chemo-Enzymatic Synthesis of this compound and Structurally Related Compounds

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Enzymes, as biocatalysts, can exhibit remarkable stereo-, regio-, and chemo-selectivity under mild reaction conditions.

A two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes. frontiersin.org The first step involves a lipase-catalyzed epoxidation of the propenylbenzene, followed by hydrolysis to form a diol. frontiersin.org The second step is a microbial oxidation of the diol to yield the corresponding hydroxy ketone. frontiersin.org This approach has been used to produce a range of derivatives with potential biological activities. frontiersin.org

In another example, a chemo-enzymatic route to the antiviral drug tenofovir (B777) has been reported. acs.org The key biocatalytic step is either a stereoselective reduction of a ketone using an alcohol dehydrogenase or a kinetic resolution of a racemic alcohol using a lipase. acs.org The lipase-catalyzed kinetic resolution, in particular, has been shown to produce the desired enantiomer of an ester intermediate in high enantiomeric excess. acs.org These examples highlight the power of combining chemical transformations with enzymatic reactions to access valuable chiral compounds.

Biocatalytic Approaches for Stereoselective Introduction of Functional Groups

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for introducing functional groups. catalysis.blog Enzymes, operating under mild conditions, can catalyze reactions with remarkable regio-, chemo-, and stereoselectivity. georgiasouthern.edu For analogues of this compound, biocatalytic methods are particularly relevant for the asymmetric reduction of the ketone or the stereoselective formation of the carbamate linkage.

The stereoselective introduction of a hydroxyl group via the reduction of the ketone in β-keto carbamates is a common strategy. Ketoreductases (KREDs) are a class of oxidoreductase enzymes that can reduce ketones to chiral alcohols with high enantiomeric excess. georgiasouthern.edu These enzymes, often requiring a nicotinamide (B372718) cofactor like NADPH or NADH, are widely used in the pharmaceutical industry for producing enantiopure alcohols. nih.govgoogle.com The cofactor is typically regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) or a secondary alcohol dehydrogenase. google.com For instance, the asymmetric reduction of various ketone precursors to valuable pharmaceutical building blocks has been successfully achieved using KREDs, demonstrating the viability of this approach for analogues of this compound. nih.gov

Furthermore, enzymes can be used to introduce other functionalities. For example, transaminases can be employed to convert ketones into chiral amines, providing a direct route to amino-functionalized analogues.

Enzyme-Mediated Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic Resolution (KR) is a widely used enzymatic method to separate a racemic mixture into its constituent enantiomers. catalysis.blog This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. The theoretical maximum yield for the desired product in a classic KR is 50%.

Lipases are a robust class of enzymes frequently used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. For example, the enzymatic acetylation of racemic cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol, an analogue containing a benzylcarbamate group, has been achieved with high enantioselectivity using lipases from Candida antarctica B (CAL-B) and Pseudomonas species. acs.org This process yields the corresponding acetate (B1210297) and the unreacted alcohol in high enantiomeric excess. Similarly, the enzymatic resolution of 1-hydroxymethyl tetrahydro-β-carboline derivatives has been successfully performed using CAL-B, achieving excellent enantioselectivity (E > 200). nih.gov

| Substrate (Analogue) | Enzyme | Reaction | Product | Enantiomeric Excess (ee) | Reference |

| (±)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Candida antarctica B Lipase | Acetylation | (-)-Acetate | 90% | acs.org |

| (±)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Pseudomonas species Lipase | Acetylation | (-)-Acetate | 92% | acs.org |

| (±)-N-Boc-1-hydroxymethyl-1,2,3,4-tetrahydro-β-carboline | Candida antarctica B Lipase (CAL-B) | O-acylation with acetic anhydride | (R)-Alcohol and (S)-Ester | ≥96% | nih.gov |

To overcome the 50% yield limitation of KR, Dynamic Kinetic Resolution (DKR) is employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product. For ketone-containing substrates like this compound, DKR can be achieved by coupling a stereoselective KRED with a racemization catalyst. The reduction of the ketone proceeds on only one enantiomer, while the other is continuously racemized, funneling the entire mixture towards the desired chiral alcohol. This strategy has been applied to various α-substituted ketones. uniovi.es For instance, a biocatalytic cascade involving a KRED and a transaminase has been used to resolve a racemic ketone, where the undesired enantiomer is reduced by the KRED, leaving the desired enantiomer to be converted by the transaminase. acs.org

Application of Biocatalysts in Carbamate Formation and Ketone Functionalization

Biocatalysts are not only useful for resolution but also for the direct formation of chemical bonds and the functionalization of core structures.

Carbamate Formation: Lipases can catalyze the formation of carbamate bonds. This is often achieved through the aminolysis of carbonates or the acylation of amines. For example, a series of carbamate derivatives have been synthesized via a Curtius reaction followed by the addition of benzyl alcohol. nih.gov While this specific example is a chemical method, biocatalytic alternatives using lipases for the aminolysis step are well-established. In a notable chemo-enzymatic approach, a continuous flow process was developed that couples a chemical Curtius rearrangement with a biocatalytic step using immobilized CAL-B to produce valuable Cbz-carbamate products in high yield and purity. beilstein-journals.org In this system, the enzyme is cleverly used to tag and remove impurities, simplifying purification. beilstein-journals.org

Ketone Functionalization: The ketone moiety of this compound is a prime target for biocatalytic functionalization. As mentioned, KREDs can asymmetrically reduce the ketone to a chiral secondary alcohol. georgiasouthern.edu Engineered KREDs have shown remarkable efficiency and stereoselectivity in the reduction of bulky ketone substrates, achieving high conversions and stereomeric excesses greater than 99%. google.comresearchgate.net The development of robust KREDs that can handle high substrate loads is crucial for industrial applications. researchgate.net

The table below summarizes findings for the biocatalytic reduction of ketone analogues, demonstrating the potential for similar transformations on this compound.

| Substrate (Analogue) | Enzyme | Product | Conversion/Yield | Enantiomeric/Diastereomeric Excess | Reference |

| 1-(4-methoxyphenyl)hex-3-yn-one | Alcohol Dehydrogenase | Chiral alcohol | - | >99% ee | georgiasouthern.edu |

| 2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester | Engineered Ketoreductase | (S)-alcohol | >95% | >99% ee | google.com |

| t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | Engineered Ketoreductase (LbCRM8) | (3R,5R)-dihydroxyhexanoate | Complete conversion | >99.5% de | researchgate.net |

Reactivity and Chemical Transformations of Benzyl 2 Oxopropyl Carbamate

Reactions at the Ketone Carbonyl Group of Benzyl (B1604629) (2-Oxopropyl)carbamate

The ketone functional group is a cornerstone of organic synthesis, and its reactions are well-documented. In Benzyl (2-oxopropyl)carbamate, the carbonyl group readily undergoes nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org This initial attack breaks the carbon-oxygen π-bond, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol or undergoes further reaction. libretexts.org The presence of the N-Cbz (benzyloxycarbonyl) protecting group is significant, as its stability under various reaction conditions allows for selective manipulation of the ketone. rsc.orgmasterorganicchemistry.com

Nucleophilic addition represents one of the most fundamental classes of reactions for ketones. libretexts.org For this compound, this pathway provides a direct method to introduce new functional groups and build molecular complexity, transforming the propanone backbone into more elaborate structures.

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of a ketone is a classic method for forming cyanohydrins (α-hydroxynitriles). chemguide.co.uk This reaction is typically base-catalyzed, utilizing a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN) with a weak acid to generate the nucleophilic cyanide ion (CN⁻) in situ. pressbooks.publibretexts.org The cyanide ion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral cyanoalkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, such as undissociated HCN, yields the final cyanohydrin product. libretexts.orgyoutube.com

The resulting product, Benzyl (2-hydroxy-2-cyanopropyl)carbamate, is a valuable synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, making cyanohydrin formation a versatile two-step method for converting a ketone into α-hydroxy acids or β-amino alcohols. pressbooks.pub

Table 1: Cyanohydrin Formation from this compound

| Reactant | Reagent(s) | Expected Product | Product Structure |

| This compound | 1. KCN, H₂O2. H₂SO₄ (catalytic) | Benzyl (2-hydroxy-2-cyanopropyl)carbamate |  |

| This compound | Trimethylsilyl cyanide (TMSCN), ZnI₂ (catalytic) | Benzyl (2-cyano-2-(trimethylsilyloxy)propyl)carbamate |  |

Grignard Additions

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with ketones to form tertiary alcohols. masterorganicchemistry.com The reaction involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon of this compound. libretexts.org This forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute HCl), is protonated to give the corresponding tertiary alcohol. masterorganicchemistry.com

This reaction is a powerful C-C bond-forming tool, allowing for the introduction of a wide variety of substituents onto the carbon skeleton. researchgate.net For instance, reacting this compound with methylmagnesium bromide would yield Benzyl (2-hydroxy-2-methylpropyl)carbamate, while reaction with phenylmagnesium bromide would produce Benzyl (2-hydroxy-2-phenylpropyl)carbamate. The choice of solvent is crucial, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being standard, although greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective and can suppress side reactions. libretexts.orgrsc.org The N-Cbz group is generally stable under these conditions, provided the reaction is performed at low temperatures and acidic workup is carefully controlled. rsc.org

Table 2: Grignard Additions to this compound

| Reactant | Grignard Reagent | Expected Product | Product Structure |

| This compound | Methylmagnesium bromide (CH₃MgBr) | Benzyl (2-hydroxy-2-methylpropyl)carbamate |  |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | Benzyl (2-hydroxy-2-phenylpropyl)carbamate |  |

| This compound | Vinylmagnesium bromide (CH₂=CHMgBr) | Benzyl (2-hydroxy-2-vinylpropyl)carbamate |  |

Wittig Reactions

The Wittig reaction is a highly effective and widely used method for synthesizing alkenes from aldehydes or ketones. tcichemicals.comlumenlearning.com The reaction employs a phosphorus ylide (a Wittig reagent), which acts as a nucleophile and attacks the ketone. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or, more commonly, a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to form the desired alkene and a molecule of triphenylphosphine (B44618) oxide, the formation of which is the thermodynamic driving force for the reaction. libretexts.org

By reacting this compound with various Wittig reagents, a diverse array of alkenes can be synthesized with the double bond positioned specifically where the carbonyl group was. For example, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) converts the ketone into a terminal alkene.

A significant modification of this process is the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions. wikipedia.orgconicet.gov.ar These reagents are generally more nucleophilic than the corresponding Wittig ylides and often favor the formation of (E)-alkenes. wikipedia.orgresearchgate.net The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org

Table 3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions of this compound

| Reactant | Reagent | Reaction Type | Expected Product | Product Structure |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig | Benzyl (2-methylenepropyl)carbamate |  |

| This compound | Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Wittig (Stabilized) | Ethyl 3-((benzyloxycarbonyl)amino)-2-methylbut-2-enoate |  |

| This compound | Triethyl phosphonoacetate + Base (e.g., NaH) | HWE | Ethyl 3-((benzyloxycarbonyl)amino)-2-methylbut-2-enoate |  |

| This compound | (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Wittig (Stabilized) | Benzyl (2-(cyanomethylene)propyl)carbamate |

Q & A

Basic: What are the recommended safety protocols for handling Benzyl (2-Oxopropyl)carbamate in laboratory settings?

Answer:

this compound requires strict adherence to safety measures:

- Personal Protective Equipment (PPE): Wear impervious gloves, lab coats, and chemical safety goggles to avoid skin/eye contact. Use respiratory protection in poorly ventilated areas .

- Handling: Avoid ignition sources and static discharge. Work in a fume hood to minimize inhalation risks .

- Waste Disposal: Collect residues in sealed containers for specialized disposal to prevent environmental release .

- First Aid: For exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

Basic: What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

Answer:

Key synthesis methods include:

- Reductive Amination: Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by acid quenching .

- Carbamate Formation: Reacting benzyl chloroformate with 2-oxopropylamine derivatives under anhydrous conditions. Optimization involves controlling stoichiometry, temperature (0–25°C), and solvent polarity (e.g., dichloromethane vs. THF) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the antiviral efficacy of this compound derivatives?

Answer:

SAR strategies involve:

- Substituent Modification: Introducing electron-withdrawing groups (e.g., chloro, nitro) to enhance binding to viral proteases. For example, chlorophenyl derivatives show improved IC₅₀ values against SARS-CoV-2 Mᵖʳᵒ .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict interactions with SARS-CoV Mᵖʳᵒ or HIV protease active sites .

- Biochemical Validation: Enzymatic assays (e.g., fluorescence-based protease inhibition) and cellular models (e.g., Vero E6 cells for antiviral activity) .

Advanced: How do researchers resolve contradictions in IC₅₀ values reported for this compound across different studies?

Answer:

Discrepancies arise from assay variability. Mitigation strategies include:

- Standardized Assays: Use recombinant enzymes (e.g., SARS-CoV-2 Mᵖʳᵒ) under fixed conditions (pH 7.4, 25°C) .

- Control Compounds: Benchmark against known inhibitors (e.g., GRL0617 for SARS-CoV) to normalize data .

- Statistical Analysis: Apply ANOVA or Tukey’s test to compare replicates across studies. For example, IC₅₀ values ranging from 0.37–0.40 µM for chlorophenyl derivatives reflect minor experimental variability .

Basic: What analytical techniques are used to characterize the purity and stability of this compound?

Answer:

- Purity Analysis:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR: ¹H/¹³C spectra to confirm molecular structure and detect impurities .

- Stability Testing:

- Thermogravimetric Analysis (TGA): Assess decomposition at 25–200°C .

- pH Stability: Incubate in buffers (pH 1–12) and monitor degradation via LC-MS .

Advanced: What in vivo models are suitable for evaluating the therapeutic potential of this compound against viral infections?

Answer:

- Rodent Models: Syrian golden hamsters for SARS-CoV-2, with viral load quantification via RT-qPCR in lung tissue .

- Pharmacokinetics: Administer intraperitoneally (10 mg/kg) and measure plasma half-life using LC-MS/MS .

- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals .

Basic: How does the carbamate group in this compound influence its biochemical reactivity?

Answer:

The carbamate moiety:

- Enhances Stability: Resists hydrolysis under physiological pH compared to esters .

- Facilitates Hydrogen Bonding: Interacts with protease catalytic residues (e.g., His41 in SARS-CoV-2 Mᵖʳᵒ) .

- Modulates Lipophilicity: LogP values (~2.1) improve membrane permeability in cellular assays .

Advanced: How can multi-omics data integration advance the repurposing of this compound for cancer therapy?

Answer:

- Transcriptomics: Identify gene networks (e.g., apoptosis pathways) modulated by the compound using RNA-seq .

- Proteomics: SILAC labeling to quantify changes in oncogenic targets (e.g., Bcl-2, caspase-3) .

- Metabolomics: NMR-based profiling of TCA cycle intermediates to assess metabolic disruption .

Basic: What are the key considerations for storing this compound to ensure long-term stability?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent oxidation .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the carbamate group .

- Light Sensitivity: Protect from UV exposure using amber glass vials .

Advanced: What computational tools are effective for predicting the off-target effects of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.